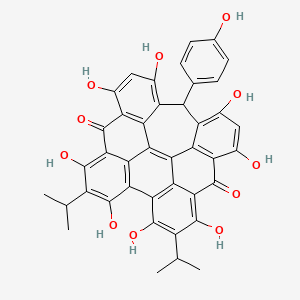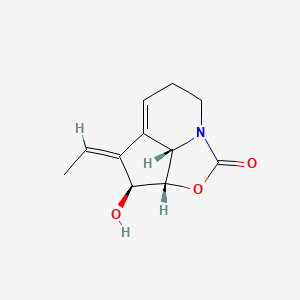
Streptazolin
Descripción general
Descripción
Streptazolin es una sustancia antibiótica y antifúngica que se aisló por primera vez en 1981 de la bacteria Streptomyces viridochromogenes . Es conocida por su estructura química única y sus propiedades biológicas. debido a su tendencia a polimerizarse, la this compound no es adecuada para uso terapéutico . El compuesto tiene una fórmula molecular de C11H13NO3 y una masa molar de 207.229 g/mol .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La primera síntesis total de streptazolin racémica se logró en 1985 utilizando un reordenamiento de Ferrier modificado . La síntesis implica múltiples pasos, incluido el uso de auxiliares quirales para lograr el control estereoquímico . El proceso típicamente incluye los siguientes pasos:
- Reducción utilizando K-Selectride en tetrahidrofurano a -78°C.
- Reacción con piridina en diclorometano a 25°C.
- Tratamiento con DBU en diclorometano a 25°C.
- Reducción utilizando formiato de sodio y acetato de paladio en tetrahidrofurano a 130°C.
- Desprotección final utilizando TBAF en tetrahidrofurano a 0°C .
Métodos de producción industrial: La producción industrial de this compound no es común debido a su tendencia a la polimerización y su uso terapéutico limitado. Se puede producir en entornos de laboratorio utilizando las rutas sintéticas mencionadas anteriormente.
Análisis De Reacciones Químicas
Tipos de reacciones: Streptazolin se somete a diversas reacciones químicas, que incluyen:
Reactivos y condiciones comunes:
K-Selectride: Utilizado para reacciones de reducción.
Piridina y DBU: Utilizados como bases en reacciones de sustitución.
Formiato de sodio y acetato de paladio: Utilizados en reacciones de reducción.
Productos principales:
Dihidroethis compound: Formado a través de la reducción de this compound.
Aplicaciones Científicas De Investigación
Streptazolin tiene varias aplicaciones de investigación científica, que incluyen:
Investigación antimicrobiana: Debido a sus propiedades antibióticas y antifúngicas, se estudia la this compound por su posible uso en la lucha contra infecciones bacterianas y fúngicas.
Estudios biológicos: Se ha demostrado que la this compound aumenta la actividad de los macrófagos y estimula la secreción de citocinas inmunoestimulantes a través de la vía de señalización PI3K.
Síntesis química: La estructura única de la this compound la convierte en un compuesto valioso para estudiar metodologías sintéticas y mecanismos de reacción.
Mecanismo De Acción
Streptazolin ejerce sus efectos estimulando los macrófagos a través de la vía de señalización PI3K, lo que lleva a una mayor eliminación de bacterias y una respuesta inmunitaria . El compuesto interactúa con objetivos moleculares involucrados en la respuesta inmunitaria, mejorando la actividad de las células inmunitarias.
Compuestos similares:
Isothis compound: Un compuesto con una estructura tricíclica similar, aislado de Streptomyces sannanensis.
Sannaphenol: Otro compuesto aislado de Streptomyces sannanensis, con similitudes estructurales con la this compound.
Metabolitos de tipo Obscurolide: Compuestos con esqueletos similares aislados de Streptomyces alboniger.
Unicidad: this compound es único debido a su estructura tricíclica específica y su capacidad para estimular las respuestas inmunitarias a través de la vía de señalización PI3K. Su tendencia a polimerizarse también la diferencia de otros compuestos similares .
Comparación Con Compuestos Similares
Isostreptazolin: A compound with a similar tricyclic structure, isolated from Streptomyces sannanensis.
Sannaphenol: Another compound isolated from Streptomyces sannanensis, with structural similarities to this compound.
Obscurolide-type Metabolites: Compounds with similar skeletons isolated from Streptomyces alboniger.
Uniqueness: this compound is unique due to its specific tricyclic structure and its ability to stimulate immune responses through the PI3K signaling pathway. Its polymerization tendency also sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(4S,5S,6Z,11S)-6-ethylidene-5-hydroxy-3-oxa-1-azatricyclo[5.3.1.04,11]undec-7-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-2-6-7-4-3-5-12-8(7)10(9(6)13)15-11(12)14/h2,4,8-10,13H,3,5H2,1H3/b6-2-/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIUACOQFBQCDF-IKXJTIOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(C2C3C1=CCCN3C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\[C@@H]([C@@H]2[C@@H]3C1=CCCN3C(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Streptazolin?
A: this compound has a molecular formula of C11H17NO2 and a molecular weight of 195.25 g/mol. [, ]
Q2: What spectroscopic data is available for this compound?
A: The structure of this compound has been elucidated using various spectroscopic techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. [, , ] These methods provide detailed information about its structure, including the presence of a piperidine ring, an exocyclic ethylidene side chain, and hydroxyl groups. [, , ]
Q3: What is known about the biosynthesis of this compound?
A: Studies using isotopically labeled precursors have revealed that the carbon skeleton of this compound is derived from acetate, formate, methionine, and urea. [] The nitrogen atoms originate from glutamic acid and ammonium sulfate. []
Q4: Are there any known derivatives or analogs of this compound?
A: Yes, several derivatives of this compound have been isolated from various Streptomyces strains, including 5-O-(β-D-xylopyranosyl)this compound, 9-hydroxythis compound, 13-hydroxythis compound, and streptenol E. [] Additionally, researchers have synthesized various analogs to explore structure-activity relationships. [, , , ]
Q5: What is the known biological activity of this compound?
A: this compound exhibits antibiotic and antifungal properties. [] Furthermore, some this compound derivatives have shown cytotoxic effects against Jurkat T cells [], and inhibitory effects against nitric oxide production [] and elastase activity. []
Q6: What is known about the mechanism of action of this compound?
A: While this compound's exact mechanism of action remains unclear, some studies suggest it might exert its effects by interacting with specific cellular targets. For instance, computational studies suggest that certain streptenol derivatives (related to this compound) exhibit a high affinity for the gynecological cancer target PIK3CA. []
Q7: Have there been successful total syntheses of this compound?
A: Yes, several total syntheses of this compound have been reported, showcasing various synthetic strategies. [, , , , ] These approaches employ a range of reactions, including aldol condensation, ring-closing metathesis, and palladium-catalyzed enyne bicyclization, to construct the this compound core structure. [, , , ]
Q8: What challenges are associated with the synthesis of this compound?
A: The presence of multiple stereocenters and the sensitive exocyclic ethylidene side chain pose challenges in the stereoselective synthesis of this compound. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


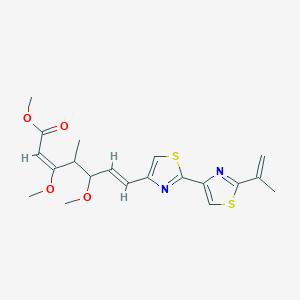
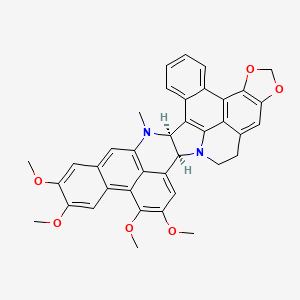
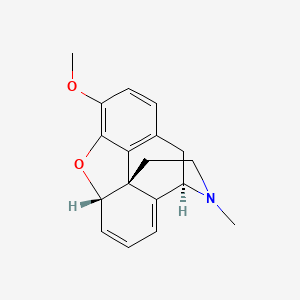
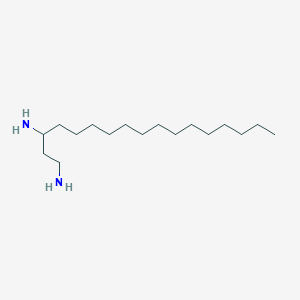
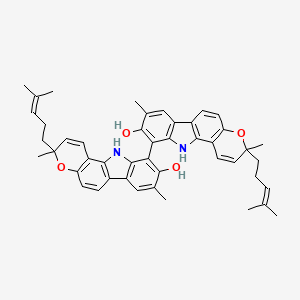
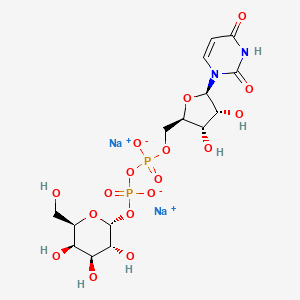
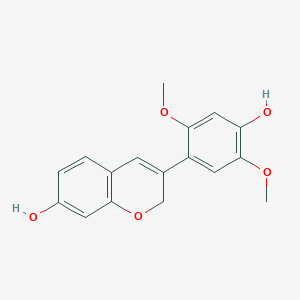
![2(5H)-Furanone, 5-[(2S)-2-hydroxybutyl]-4-methoxy-](/img/structure/B1245142.png)
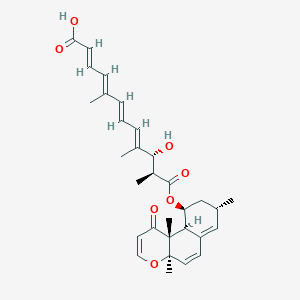
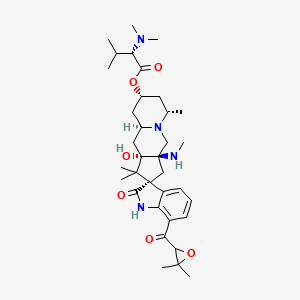
![4-{(3-Aminophenyl)[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-N,N-diethylbenzamide](/img/structure/B1245149.png)

![3-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxypropan-1-one](/img/structure/B1245155.png)
